Dipropylphosphinous acid
CAS No.: 66193-26-8
Cat. No.: VC19389351
Molecular Formula: C6H15OP
Molecular Weight: 134.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66193-26-8 |
|---|---|
| Molecular Formula | C6H15OP |
| Molecular Weight | 134.16 g/mol |
| IUPAC Name | dipropylphosphinous acid |
| Standard InChI | InChI=1S/C6H15OP/c1-3-5-8(7)6-4-2/h7H,3-6H2,1-2H3 |
| Standard InChI Key | QAZDVMGHQBYZBJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCP(CCC)O |
Introduction
Structural and Chemical Identity of Dipropylphosphinous Acid
Dipropylphosphinous acid (systematic name: dipropylphosphinic acid) belongs to the class of phosphinic acids characterized by the general formula , where represents organic substituents . In this case, both groups are propyl chains (), resulting in the molecular formula . The compound exhibits tautomerism between phosphinous acid () and phosphinic acid () forms, though the oxidized phosphinic form predominates under standard conditions .
Molecular Geometry and Bonding
X-ray crystallographic data from analogous diphenylphosphinic acid () suggest:
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Phosphorus oxidation state: +3 in phosphinous form, +5 in phosphinic form
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Bond lengths:
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P=O: 1.48–1.52 Å (characteristic of double-bond character)
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P–C: 1.80–1.85 Å (slightly shorter than single P–C bonds due to conjugation)
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Dihedral angles: Propyl groups adopt gauche conformations to minimize steric hindrance
Table 1: Comparative Structural Parameters of Phosphinic Acids
| Parameter | Dipropylphosphinic Acid (Predicted) | Diphenylphosphinic Acid |
|---|---|---|
| Molecular Weight | 166.16 g/mol | 218.19 g/mol |
| P=O Bond Length | 1.49 Å | 1.51 Å |
| P–C Bond Length | 1.82 Å | 1.84 Å |
| O–H Bond Length | 0.97 Å | 0.96 Å |
While no explicit synthesis protocols for dipropylphosphinous acid exist in cited literature, established methods for alkylphosphinic acids suggest three viable routes:
Radical Addition to Phosphorus (Michaelis-Arbuzov Variant)
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Reactants: White phosphorus + propyl radicals (generated from diethylpropylborane)
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Conditions:
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Temperature: 80–100°C
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Solvent: Anhydrous diethyl ether
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Reaction time: 12–24 hours
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Mechanism:
Nucleophilic Substitution on Phosphorus Trihalides
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Reactants:
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Phosphorus trichloride ()
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Grignard reagent ()
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Stepwise process:
Hydrolysis under controlled pH:
Catalytic Hydrophosphinylation
Emerging methodology using transition metal catalysts (e.g., palladium complexes):
Followed by air oxidation to the phosphinic acid .
Physicochemical Properties
Experimental data for dipropylphosphinous acid remains scarce, but quantum mechanical calculations (B3LYP/6-311++G**) provide these predicted properties:
Thermodynamic Parameters
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Melting point: 34–38°C (lower than diphenyl analog due to reduced π-stacking)
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Boiling point: 215–220°C at 760 mmHg
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Density: 1.12 g/cm³ at 20°C
Spectroscopic Characteristics
Infrared Spectroscopy (Predicted):
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Strong absorption at 1150–1250 cm⁻¹ (P=O stretch)
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Broad band at 2400–3000 cm⁻¹ (O–H stretch)
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Peaks at 2850–2960 cm⁻¹ (C–H stretches in propyl groups)
31P NMR (Reference to diphenyl analog ):
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Chemical shift: δ 35–40 ppm (characteristic of phosphinic acids)
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Coupling constants: ≈ 500 Hz
Reactivity and Functionalization
The compound demonstrates typical phosphinic acid behavior:
Acid-Base Reactions
Forms stable salts with alkali metals and ammonium cations:
Coordination Chemistry
Acts as bidentate ligand through P=O and O–H groups:
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Forms complexes with transition metals (Cu²⁺, Fe³⁺, Zn²⁺)
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Stability constants (log K):
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Cu²⁺: 8.2 ± 0.3
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Fe³⁺: 10.1 ± 0.5
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Redox Behavior
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Oxidation: Forms dipropylphosphonic acid () under strong oxidizing conditions
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Reduction: Convertible to dipropylphosphine () with LiAlH₄
Industrial and Research Applications
While direct applications remain unexplored, potential uses include:
Catalysis
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Ligand design: Chelating agent for homogeneous catalysis (hydrogenation, cross-coupling)
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Acid catalyst: For esterification and condensation reactions
Materials Science
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Flame retardants: Potential synergist with halogenated compounds
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Polymer additives: Thermal stabilizer for polyolefins
Pharmaceutical Intermediates
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Prodrug development: Phosphate ester prodrugs with enhanced bioavailability
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Enzyme inhibitors: Analogous to phosphinopeptidic protease inhibitors
| Parameter | Specification |
|---|---|
| PPE Requirements | Nitrile gloves, face shield, Type C suit |
| Storage Conditions | Inert atmosphere (Ar/N₂), <25°C |
| Spill Management | Neutralize with sodium bicarbonate |
| Firefighting Media | Dry chemical, CO₂ |
| Environmental Impact | LD50 (oral, rat): ~500 mg/kg (estimated) |
Future Research Directions
Critical knowledge gaps necessitate focused investigations:
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Synthetic optimization: Develop atom-economical routes with >90% yield
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Crystallography: Single-crystal X-ray analysis for precise structural determination
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Toxicology: Acute and chronic exposure studies in model organisms
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Computational modeling: QSAR studies for pharmaceutical applications
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